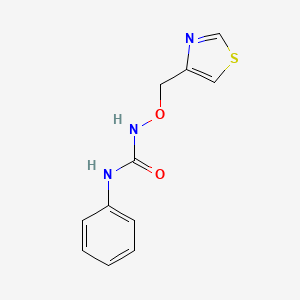
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- is a compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenyl group and a thiazolylmethoxy group attached to the urea moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including 1-phenyl-3-(4-thiazolylmethoxy)-urea, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of phenyl isocyanate with 4-thiazolylmethoxyamine under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of urea derivatives often involves scalable and efficient methods. For instance, the synthesis of N-substituted ureas can be achieved by the reaction of amines with potassium isocyanate in water. This method is advantageous due to its simplicity, mild reaction conditions, and high yields .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted phenyl derivatives .
Scientific Research Applications
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of urea, 1-phenyl-3-(4-thiazolylmethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiazole ring in the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylurea Derivatives: Compounds such as 1-phenyl-3-(4-methylthiazolyl)-urea and 1-phenyl-3-(4-chlorothiazolyl)-urea share structural similarities with 1-phenyl-3-(4-thiazolylmethoxy)-urea.
Thiazole Derivatives: Thiazole-containing compounds like sulfathiazole and ritonavir also exhibit similar biological activities.
Uniqueness
What sets urea, 1-phenyl-3-(4-thiazolylmethoxy)- apart from other similar compounds is its unique combination of the phenyl and thiazolylmethoxy groups. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
24885-85-6 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-phenyl-3-(1,3-thiazol-4-ylmethoxy)urea |
InChI |
InChI=1S/C11H11N3O2S/c15-11(13-9-4-2-1-3-5-9)14-16-6-10-7-17-8-12-10/h1-5,7-8H,6H2,(H2,13,14,15) |
InChI Key |
MDKDGBLEKGDTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NOCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


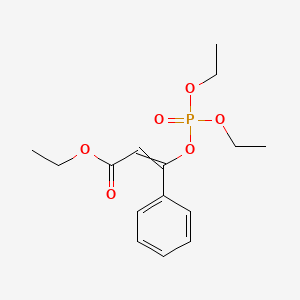
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
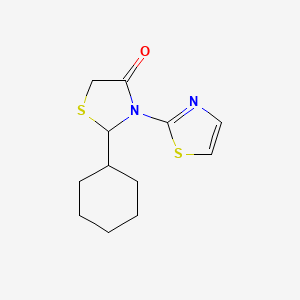

![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
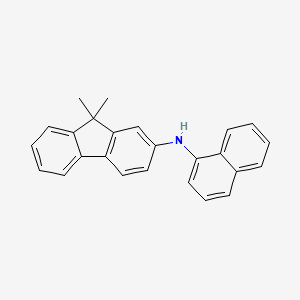
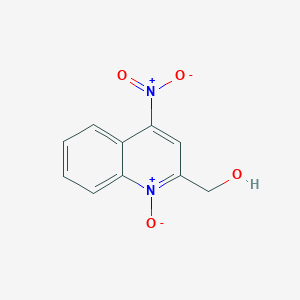
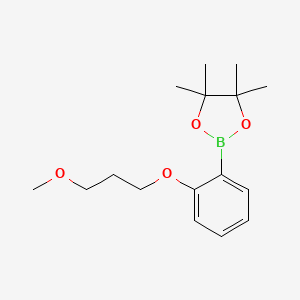
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
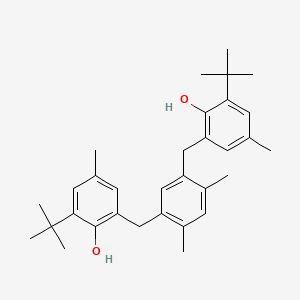
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
